molecular formula C7H7N3 B3059473 6-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 24638-30-0

6-Methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B3059473
CAS RN: 24638-30-0
M. Wt: 133.15 g/mol
InChI Key: WWLVCLBPTIGNLA-UHFFFAOYSA-N
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Description

6-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound . It is structurally similar to purines, which has led to investigations into its potential therapeutic significance . It plays a crucial role in numerous disease conditions . The derivatives of 1,3-diazole, a group that 6-Methyl-1H-imidazo[4,5-b]pyridine belongs to, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[4,5-b]pyridine is characterized by the presence of an imidazole ring fused with a pyridine moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

The formation of 6-Methyl-1H-imidazo[4,5-b]pyridine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .


Physical And Chemical Properties Analysis

6-Methyl-1H-imidazo[4,5-b]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Molecular Structure and Vibrational Spectra

6-Methyl-1H-imidazo[4,5-b]pyridine has been studied for its molecular structure and vibrational energy levels. Using density functional theory (DFT), researchers have determined the molecular structure and vibrational energy levels of 6-methyl-1H-imidazo[4,5-b]pyridine, among other derivatives. These studies, supported by X-ray data, provide insights into the molecule's bond lengths, bond angles, and the presence of medium-strength hydrogen bonds, which are crucial for understanding its chemical behavior and potential applications (Lorenc et al., 2008).

Corrosion Inhibition

Research has shown the effectiveness of certain imidazo[4,5-b]pyridine derivatives as corrosion inhibitors. For instance, studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine revealed its potential in protecting mild steel from corrosion in acidic environments. These findings are supported by various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating the molecule's potential as a corrosion inhibitor and its environmental safety (Bouyad et al., 2017).

Anticancer and Antimicrobial Properties

Studies have explored the anticancer and antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Microwave-assisted synthesis methods have produced new derivatives, which have been tested for their effectiveness against bacterial and fungal infections, as well as breast cancer cell lines. These results suggest that imidazo[4,5-b]pyridine derivatives, including those related to 6-methyl-1H-imidazo[4,5-b]pyridine, may serve as templates for developing new antimicrobial and anticancer agents (Shelke et al., 2017).

Broad Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, closely related to 6-methyl-1H-imidazo[4,5-b]pyridine, has been recognized for its broad range of applications in medicinal chemistry. This scaffold, known for its 'drug prejudice', exhibits activities like anticancer, antimycobacterial, antileishmanial, and others. Its presence in various marketed drugs, and continuous structural modifications to discover novel therapeutic agents, highlights the importance of this scaffold in drug development (Deep et al., 2016).

Mechanism of Action

While the exact mechanism of action for 6-Methyl-1H-imidazo[4,5-b]pyridine is not specified in the search results, imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

The future directions for 6-Methyl-1H-imidazo[4,5-b]pyridine could involve further optimization techniques for novel c-Met kinase inhibitors . Additionally, there is a need for the development of new drugs that overcome antimicrobial resistance problems .

properties

IUPAC Name

6-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVCLBPTIGNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609017
Record name 6-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-imidazo[4,5-b]pyridine

CAS RN

24638-30-0
Record name 6-Methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24638-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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